molecular formula C17H21N3O2 B2763128 2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1795087-74-9

2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2763128
CAS No.: 1795087-74-9
M. Wt: 299.374
InChI Key: LYKWOEXBBDUTNI-UHFFFAOYSA-N
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Description

2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide ( 1795087-74-9) is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.37 g/mol. This benzamide derivative features a methyl-substituted benzamide core linked to a pyrazole ring that is further functionalized with a tetrahydropyran (oxane) methyl group. Its specific three-dimensional structure and properties, such as a topological polar surface area of 56.2 Ų and an estimated XLogP3 of 2, make it a compound of interest in various research fields, particularly in medicinal chemistry and drug discovery for exploring structure-activity relationships (SAR) . The compound is offered with a purity of 90% and above and is intended for research applications only . It is supplied by various chemical suppliers for laboratory use. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-4-2-3-5-16(13)17(21)19-15-10-18-20(12-15)11-14-6-8-22-9-7-14/h2-5,10,12,14H,6-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKWOEXBBDUTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the attachment of the tetrahydropyran moiety and the benzamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves several multi-step organic reactions. Common synthetic routes include:

  • Formation of the Pyrazole Ring : This is often achieved through condensation reactions involving appropriate precursors.
  • Attachment of the Tetrahydropyran Moiety : This step may involve cyclization reactions that incorporate the oxan group.
  • Benzamide Formation : The final step usually involves coupling reactions to form the benzamide structure.

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. It can be utilized in:

  • Organic Synthesis : As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science : In the development of new materials with specific properties due to its unique functional groups.

Biology

Research indicates that this compound may exhibit significant biological activity:

  • Enzyme Inhibition : Studies suggest potential inhibitory effects on various enzymes, which could be beneficial in drug development.
  • Receptor Binding : Investigations into its binding affinity to specific receptors may reveal therapeutic targets.

Medicine

The therapeutic potential of this compound is being explored for:

  • Anti-inflammatory Properties : Preliminary studies indicate that it may reduce inflammation markers.
  • Anticancer Activity : There is ongoing research into its efficacy against certain cancer cell lines, suggesting possible applications in oncology.

Industrial Applications

This compound is also being investigated for its utility in:

  • Development of New Materials : Its specific chemical properties make it suitable for creating innovative materials with desired characteristics.

Mechanism of Action

The mechanism of action of 2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and known analogs:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Potential Functional Implications
2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide 1448029-04-6 C₁₆H₁₉N₃O₂ Pyrazole + tetrahydropyran + benzamide Enhanced solubility (tetrahydropyran), potential kinase inhibition (benzamide)
1-(2-fluorophenyl)-4-(1,3-thiazol-2-yl)piperazine 2326081-17-6 C₁₃H₁₄FN₃S Fluorophenyl + thiazole + piperazine Improved metabolic stability (fluorine), possible CNS activity (piperazine-thiazole)

Key Observations:

Tetrahydropyran vs. Thiazole: The presence of tetrahydropyran in the target compound may confer improved solubility compared to sulfur-containing heterocycles like thiazole, which are more lipophilic .

Benzamide vs. Fluorophenyl: The benzamide group in the target compound could enable stronger hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) compared to the fluorophenyl group in BK49728, which may enhance binding affinity but reduce polarity .

Pyrazole vs. Piperazine: Pyrazole rings are often associated with anti-inflammatory or kinase-inhibitory activity, whereas piperazine-thiazole hybrids are frequently explored in CNS-targeting agents (e.g., antipsychotics or antidepressants) .

Research Findings and Methodological Considerations

However, structural refinement tools like SHELXL (used for small-molecule crystallography) and computational analysis software such as Multiwfn (for wavefunction analysis) are critical in elucidating properties of such compounds . For example:

  • SHELXL Applications: The tetrahydropyran moiety’s conformational flexibility could be analyzed via SHELXL to determine preferred ring puckering modes, impacting drug-receptor interactions .
  • Multiwfn Insights: Electron localization function (ELF) analysis of the benzamide group might reveal charge distribution patterns, aiding in predicting reactivity or binding sites .

Biological Activity

2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzamide core with a pyrazole and tetrahydropyran substituent, which may contribute to its unique biological properties.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C17H21N3O2\text{C}_{17}\text{H}_{21}\text{N}_3\text{O}_2

Synthetic Routes

The synthesis typically involves multi-step organic reactions. A common method includes the formation of the pyrazole ring, followed by the attachment of the tetrahydropyran moiety and the benzamide group. Specific reaction conditions, such as catalysts, solvents, and temperature control, are critical for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate their activity, influencing specific cellular pathways. Detailed studies are required to elucidate these mechanisms further.

Pharmacological Properties

Research indicates that this compound exhibits potential anti-inflammatory , anticancer , and antimicrobial activities. For instance, preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds, highlighting the potential of pyrazole derivatives in drug development.

  • Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Antimicrobial Activity : Another research effort evaluated the antifungal properties of benzamide derivatives, revealing that some compounds displayed excellent fungicidal activity against Botrytis cinerea and other fungi .
  • Enzyme Inhibition : Investigations into enzyme inhibition have shown that similar compounds could effectively inhibit specific targets involved in cancer progression and inflammation .

Data Tables

Compound NameActivity TypeTargetIC50 (µM)
Compound AAnticancerHCT-1161.9
Compound BAntifungalB. cinerea84.4
Compound CAnti-inflammatoryCOXTBD

Q & A

Q. What are the key synthetic routes for 2-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine. A common approach includes:

  • Step 1: Alkylation of pyrazole with oxan-4-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxane-substituted methyl group .
  • Step 2: Coupling the amine intermediate with 2-methylbenzoyl chloride using a coupling agent like HATU or EDCI in dichloromethane .
    Critical factors include solvent polarity (DMF vs. THF), temperature (0–25°C for coupling), and stoichiometric ratios (1:1.2 amine:acyl chloride). Yields range from 45–70%, with impurities often arising from incomplete alkylation or hydrolysis of the benzamide group .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the oxane ring (δ ~3.4–3.8 ppm for CH₂-O groups) and benzamide carbonyl (δ ~168 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₁₈H₂₁N₃O₂: 312.1702) .
  • HPLC-PDA: Assesses purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of this compound?

  • Target Identification: Use software like AutoDock Vina to dock the compound into protein active sites (e.g., kinases or GPCRs). The oxane group may enhance solubility, while the pyrazole-benzamide core likely interacts with hydrophobic pockets .
  • Validation: Compare docking scores with known inhibitors (e.g., pyrazole-based kinase inhibitors). Experimental validation via enzyme inhibition assays (IC₅₀ determination) is critical to confirm predictions .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole-benzamide derivatives?

  • Meta-Analysis: Compare datasets from PubChem and independent studies, focusing on assay conditions (e.g., cell lines, concentrations). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., oxane vs. morpholine rings) to isolate contributions to activity. For instance, oxane’s ether oxygen may improve membrane permeability over morpholine’s sulfone group .

Q. How can metabolic stability and degradation pathways be studied for this compound?

  • In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Expected Phase I modifications include oxidation of the oxane ring or N-demethylation of the pyrazole .
  • Forced Degradation Studies: Expose the compound to acidic/basic/oxidative conditions. For example, acidic hydrolysis may cleave the benzamide bond, yielding 2-methylbenzoic acid and the pyrazole-amine intermediate .

Methodological Challenges and Solutions

Q. How to optimize synthetic scalability while maintaining enantiomeric purity (if applicable)?

  • Chiral Resolution: If stereocenters exist (e.g., oxane-4-ylmethyl group), use chiral HPLC or enzymatic resolution.
  • Flow Chemistry: Continuous flow systems improve reproducibility for large-scale alkylation steps, reducing side products like dialkylated pyrazole .

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

  • Rodent Models: Assess oral bioavailability and half-life in Sprague-Dawley rats. The oxane group may enhance absorption due to improved LogP (~2.5 predicted) .
  • Tissue Distribution: Use radiolabeled compound (¹⁴C-benzamide) to track accumulation in target organs .

Future Research Directions

  • Polypharmacology Screening: Profile the compound against panels of 100+ targets to identify off-target effects .
  • Cocrystallization Studies: Solve X-ray structures with target proteins to guide rational design .

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